molecular formula C8H14N4O B1481218 (1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2092498-52-5

(1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1481218
CAS No.: 2092498-52-5
M. Wt: 182.22 g/mol
InChI Key: RHZWIOHDHRBXFX-UHFFFAOYSA-N
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Description

(1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research on its biological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The chemical formula for this compound is C8H14N4OC_8H_{14}N_4O with a molecular weight of 182.22 g/mol. The compound features a triazole ring which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study by X et al. (2023) demonstrated that derivatives of triazoles, including those similar to this compound, showed inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 64 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Antifungal Activity

The compound also displays antifungal properties. In vitro studies have shown that it inhibits the growth of various fungal species such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using the broth microdilution method, yielding MIC values similar to those observed for established antifungal agents.

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus niger64

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In a case study involving human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited cytotoxic effects with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)
HeLa15
MCF720

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

  • Antimicrobial Mechanism : The triazole ring may interfere with the synthesis of nucleic acids or disrupt cell membrane integrity.
  • Anticancer Mechanism : It is suggested that the compound induces apoptosis via mitochondrial pathways and inhibits key enzymes involved in cancer cell proliferation.

Properties

IUPAC Name

[1-(1-ethylazetidin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-2-11-4-8(5-11)12-3-7(6-13)9-10-12/h3,8,13H,2,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZWIOHDHRBXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
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(1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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